molecular formula C29H22N4O3 B2440539 2-[2-(furan-2-carbonyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-5-yl]phenol CAS No. 1017499-99-8

2-[2-(furan-2-carbonyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-5-yl]phenol

Cat. No.: B2440539
CAS No.: 1017499-99-8
M. Wt: 474.52
InChI Key: KMPHNULCABOPCQ-UHFFFAOYSA-N
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Description

2-[2-(furan-2-carbonyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-5-yl]phenol is a useful research compound. Its molecular formula is C29H22N4O3 and its molecular weight is 474.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis Enhancements and Catalysis

1,2,3-Triazole and Gold Catalysis : Research has demonstrated the utility of 1,2,3-triazole and gold(I) catalysis in promoting efficient synthetic routes for phenol derivatives, including those with furan components. These methods offer high yields and selectivity, with gold catalysis enabling the intermolecular reaction of furans with alkynes to produce phenols and indenes, showcasing the furan's versatility in creating complex molecules (Chen et al., 2010); (Huguet, Lebœuf, & Echavarren, 2013).

Aza-Piancatelli Rearrangement : The transformation of furan-2-yl(phenyl)methanol derivatives via aza-Piancatelli rearrangement has been catalyzed by In(OTf)3, leading to the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This method is noted for its good yields, high selectivity, and efficiency, illustrating the potential of furan derivatives in synthesizing heterocyclic compounds (Reddy et al., 2012).

Biological and Material Applications

Antimicrobial Activity : Furan derivatives, specifically 3-(furan-2-yl)propenoic acids and their esters, have shown promising antimicrobial activity against various pathogens like Candida albicans, Escherichia coli, and Staphylococcus aureus. These compounds, through hydroarylation reactions, have been identified as potential candidates for developing new antimicrobial agents (Kalyaev et al., 2022).

Dye-Sensitized Solar Cells : The performance of phenothiazine-based dye-sensitized solar cells has been improved by incorporating furan as a conjugated linker, showcasing an efficiency improvement of over 24% compared to reference cells. This highlights the role of furan derivatives in enhancing the efficiency of renewable energy technologies (Kim et al., 2011).

Properties

IUPAC Name

[3-(1,3-diphenylpyrazol-4-yl)-5-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N4O3/c34-26-15-8-7-14-22(26)24-18-25(33(30-24)29(35)27-16-9-17-36-27)23-19-32(21-12-5-2-6-13-21)31-28(23)20-10-3-1-4-11-20/h1-17,19,25,34H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPHNULCABOPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2O)C(=O)C3=CC=CO3)C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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